molecular formula C19H17ClN2O3S2 B2865565 N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 919843-32-6

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Cat. No. B2865565
M. Wt: 420.93
InChI Key: GPJNZOBRHLMKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide, also known as CCT018159, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiazole compounds and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

A significant aspect of the research on thiazole derivatives involves the development of novel synthesis methods and the exploration of their chemical reactivity. For example, studies have focused on the synthesis of thiadiazoles and benzothiazoles through oxidative dimerization of thioamides and other innovative approaches, highlighting the ongoing efforts to enhance the efficiency and scope of synthetic methodologies for thiazole derivatives (Takikawa et al., 1985).

Anticancer and Antimicrobial Activity

Research into the biological activity of thiazole derivatives reveals their potential in developing new therapeutic agents. Several studies have demonstrated the anticancer and antimicrobial properties of these compounds, with some showing promising activity against various cancer cell lines and microbial species. This underscores the importance of thiazole derivatives in medicinal chemistry and drug discovery efforts (Ravinaik et al., 2021), (Saeed et al., 2008).

Materials Science Applications

Thiazole derivatives also find applications in materials science, particularly in the development of organic semiconductors and corrosion inhibitors. These applications demonstrate the potential of thiazole-based compounds in creating advanced materials with desirable electronic properties or in providing protection against corrosion in industrial settings (Chen et al., 2016), (Yadav et al., 2015).

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-12(2)27(24,25)16-5-3-4-14(10-16)18(23)22-19-21-17(11-26-19)13-6-8-15(20)9-7-13/h3-12H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJNZOBRHLMKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.